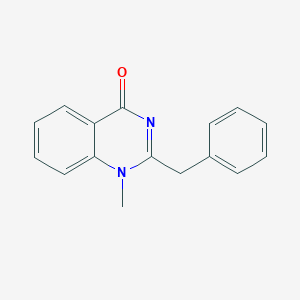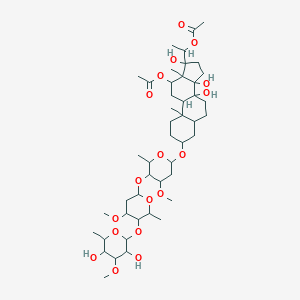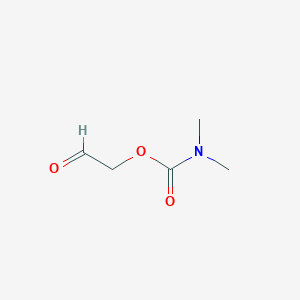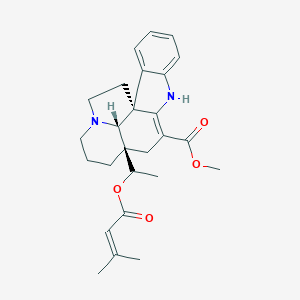
1,2,3,7-四甲氧基黄酮
描述
1,2,3,7-Tetramethoxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia Willd .
Synthesis Analysis
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Molecular Structure Analysis
The molecular formula of 1,2,3,7-Tetramethoxyxanthone is C17H16O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The structure of the xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
1,2,3,7-Tetramethoxyxanthone can be used to induce expression of related transporters in human brain microvascular endothelial cell model .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,7-Tetramethoxyxanthone is 316.30 g/mol . It has a topological polar surface area of 63.2 Ų .科学研究应用
定量分析标准
1,2,3,7-四甲氧基黄酮已经在化学领域中用于定量分析。具体来说,四甲氧基黄酮的衍生物,如1-羟基-2,3,4,5-四甲氧基黄酮,已被分离用作确定各种植物材料中γ-吡喃总含量的标准物质。这种化合物是从俄罗斯易得的Halenia corniculata L. Cornaz.的地上部分中分离出来的原料。已开发了一种制备这种标准化合物的方法,标志着它在分析化学和质量控制过程中的重要性(Mikhailova, Tankhaeva, Shul′ts, & Tolstikov, 2005)。
植物化学研究和质量控制
甲氧基化黄酮,包括1,2,3,7-四甲氧基黄酮及其衍生物,在植物化学研究和植物质量控制中发挥着作用。例如,这些化合物在小百里香(Centaurium erythraea)的植物化学研究中起着重要作用,这种植物以其苦味调节特性而闻名。已开发了一种高效液相色谱/二极管阵列检测方法,用于确定小百里香地上部位氯仿提取物中的这些甲氧基化黄酮及其他化合物。这种方法提供了一种补充现有质量控制方法的途径,并适用于各种样品(Valentão等,2002)。
合成和表征
黄酮化合物的合成,包括四甲氧基黄酮衍生物,是一个重要的研究领域。从芒果苷代谢产物中合成这些化合物的方法的发展,如1,3,6,7-四羟基黄酮,展示了这些化合物在各种科学事业中的重要性。这些合成过程有助于更深入地了解这些物质的化学性质和潜在应用(Song Liu-Dong, 2012)。
药用潜力
虽然要求排除与药物使用、剂量和副作用相关的信息,但值得注意的是,对四甲氧基黄酮衍生物的研究显示出潜在的药用性质。这些化合物已被研究用于各种生物活性,包括它们在抑制骨吸收和抗氧化能力中的作用,表明了广泛的潜在治疗应用(Zhang et al., 2008)。
作用机制
Target of Action
1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has been isolated from the plant Polygala tenuifolia It has been suggested that it may interact with various cellular components to exert its effects .
Mode of Action
It has been suggested that it may induce the expression of related transporters in human brain microvascular endothelial cell models . This suggests that it may interact with cellular transport mechanisms, potentially influencing the movement of other molecules within the cell .
Biochemical Pathways
Xanthones in general are known to have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties . These activities suggest that xanthones may interact with a variety of biochemical pathways, potentially influencing processes such as oxidative stress, bacterial growth, malarial parasite life cycle, tuberculosis infection, and cell proliferation .
Pharmacokinetics
It is known that the glycosylation of xanthones can improve their solubility and pharmacological activity . This suggests that the methoxy groups in 1,2,3,7-Tetramethoxyxanthone may enhance its bioavailability.
Result of Action
It has been suggested that it may reduce oxidative stress and inflammation in cells . This suggests that it may have a protective effect on cells, potentially preventing damage caused by oxidative stress and inflammation .
未来方向
属性
IUPAC Name |
1,2,3,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQNKRJVPRLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7-Tetramethoxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?
A1: 1,2,3,7-Tetramethoxyxanthone is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:
- The whole plant extract of Polygala crotalarioides [].
- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].
Q2: Are there any other notable xanthones found alongside 1,2,3,7-Tetramethoxyxanthone in Polygala species?
A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].
Q3: What methods were used to isolate and identify 1,2,3,7-Tetramethoxyxanthone?
A3: Researchers utilized a combination of techniques for the isolation and characterization of 1,2,3,7-Tetramethoxyxanthone. These included:
- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].
- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



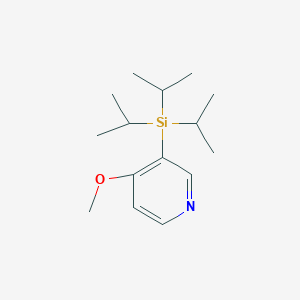
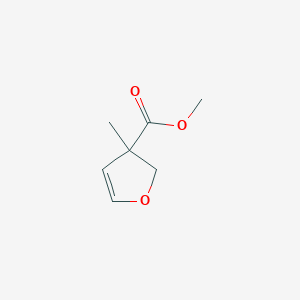
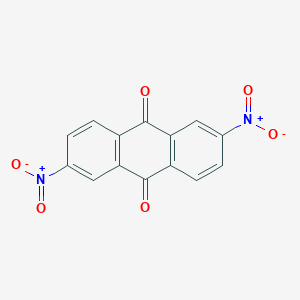
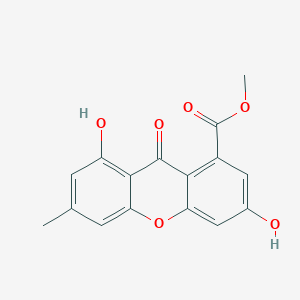

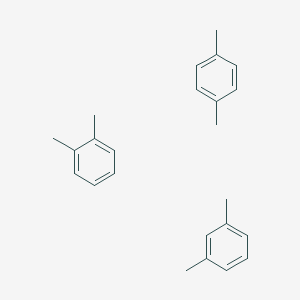
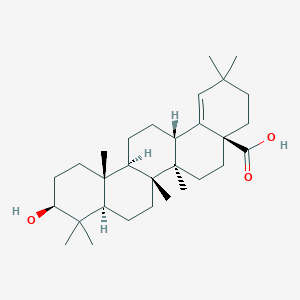

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
